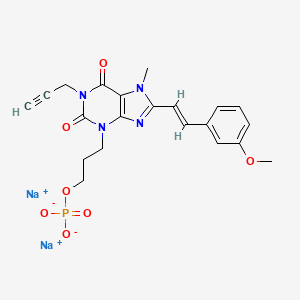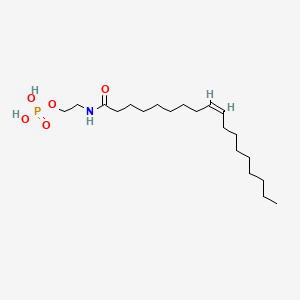
Naepa
Übersicht
Beschreibung
N-acyl ethanolamide phosphoric acid (NAEPA) is a synthetic organic compound that acts as a selective agonist of the lysophosphatidic acid-1 receptor. It is a phosphate-mimetic derivative and has been studied for its potential biological activities and medicinal relevance .
Vorbereitungsmethoden
NAEPA can be synthesized through a series of chemical reactions involving the esterification of ethanolamine with a fatty acid, followed by phosphorylation. The synthetic route typically involves the following steps:
Esterification: Ethanolamine is reacted with a fatty acid, such as octadec-9-enoic acid, to form N-acyl ethanolamide.
Phosphorylation: The N-acyl ethanolamide is then phosphorylated using a phosphorylating agent like phosphorus oxychloride to yield N-acyl ethanolamide phosphoric acid.
Analyse Chemischer Reaktionen
NAEPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NAEPA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lysophosphatidic acid receptor interactions and signaling pathways.
Biology: Investigated for its role in cellular signaling and its effects on various cell types.
Medicine: Explored for potential therapeutic applications in treating diseases related to lysophosphatidic acid receptor dysregulation, such as cancer, fibrosis, and neurodegenerative disorders.
Industry: Potential applications in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
NAEPA exerts its effects by acting as an agonist of the lysophosphatidic acid-1 receptor. This receptor is a G protein-coupled receptor that mediates various biological actions through the activation of multiple effector pathways, including Gi/o, G12/13, Gq, and Gs. Upon binding to the receptor, this compound triggers a cascade of intracellular signaling events that lead to physiological responses such as cell proliferation, migration, and survival .
Vergleich Mit ähnlichen Verbindungen
NAEPA is unique in its selective agonism of the lysophosphatidic acid-1 receptor. Similar compounds include other lysophosphatidic acid receptor agonists and antagonists, such as:
Lysophosphatidic acid: A naturally occurring ligand for lysophosphatidic acid receptors.
Sphingosine 1-phosphate: Another lysophospholipid that acts on a different set of receptors but shares some signaling pathways with lysophosphatidic acid.
Phosphonic acid derivatives: Synthetic analogs that mimic the structure and function of lysophosphatidic acid
This compound’s uniqueness lies in its specific structural modifications that enhance its selectivity and potency as a lysophosphatidic acid-1 receptor agonist, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Naepa can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,2-dibromoethane", "sodium hydroxide", "potassium iodide", "sodium azide", "propargyl alcohol", "sodium borohydride", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: 1,2-dibromoethane is reacted with sodium hydroxide to form ethene.", "Step 2: Ethene is reacted with potassium iodide and sodium azide to form ethynyl azide.", "Step 3: Ethynyl azide is reacted with propargyl alcohol to form propargyl azide.", "Step 4: Propargyl azide is reduced using sodium borohydride to form propargyl amine.", "Step 5: Propargyl amine is acetylated using acetic anhydride and pyridine to form N-acetylpropargyl amine.", "Step 6: N-acetylpropargyl amine is reacted with ethanol to form Naepa." ] } | |
CAS-Nummer |
24435-25-4 |
Molekularformel |
C20H40NO5P |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |
InChI-Schlüssel |
BCSUWOZFWWBYSX-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NAEPA; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What antibacterial properties does NAEPA possess?
A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].
Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?
A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].
Q3: Which LPA receptor subtypes does this compound primarily activate?
A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].
Q4: What cellular responses are induced by this compound through LPA1 receptor activation?
A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].
Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?
A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)
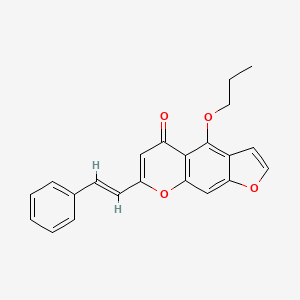
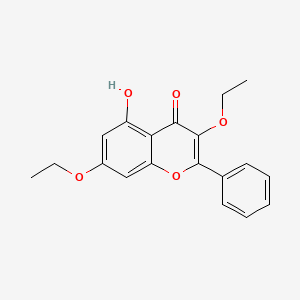
![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)
![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)
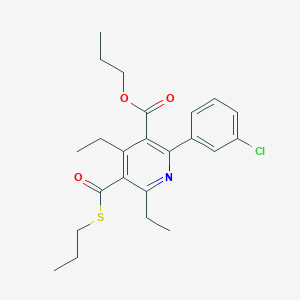
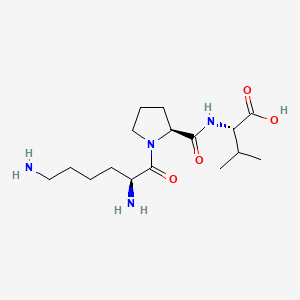

![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)

![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)
![3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione](/img/structure/B1677554.png)
